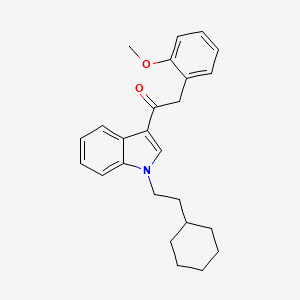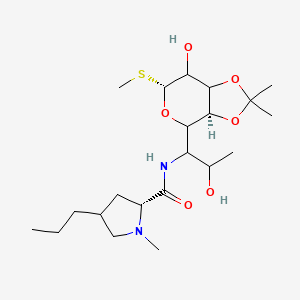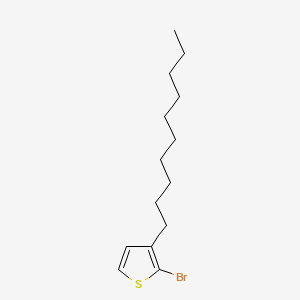![molecular formula C12H11ClO5 B587835 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid CAS No. 147819-14-5](/img/structure/B587835.png)
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid is an organic compound with the molecular formula C12H11ClO5 It is characterized by the presence of a chlorophenyl group attached to a propanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and malonic acid.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Oxidation of the compound can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups.
科学研究应用
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
2-[1-(4-Bromophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a bromine atom instead of chlorine.
2-[1-(4-Methylphenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a methyl group instead of chlorine.
2-[1-(4-Nitrophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-1-oxopropan-2-yl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-6(9(11(15)16)12(17)18)10(14)7-2-4-8(13)5-3-7/h2-6,9H,1H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHATYREWUKLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697601 |
Source


|
| Record name | [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147819-14-5 |
Source


|
| Record name | [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
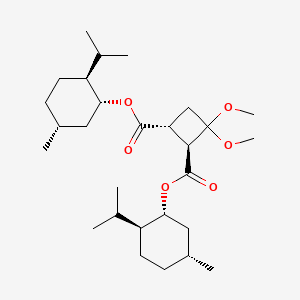

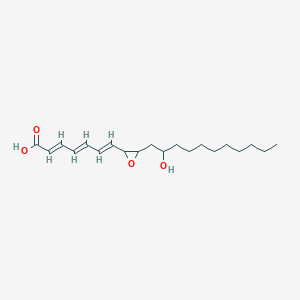
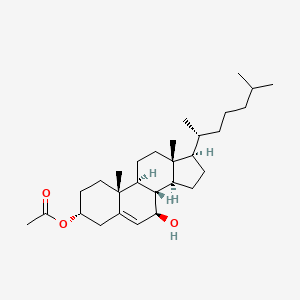
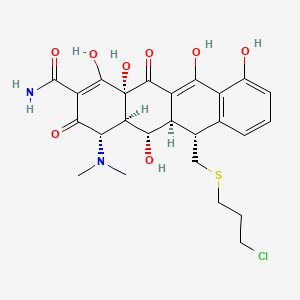
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
